An In-depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
An In-depth Technical Guide to Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, a notable heterocyclic compound, has garnered attention in the scientific community primarily for its role as a key intermediate in the synthesis of Ubenimex (Bestatin). Ubenimex is an immunomodulatory agent and a competitive protease inhibitor used in cancer therapy. This technical guide provides a comprehensive overview of the known properties, synthesis, and potential biological activities of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate, offering valuable insights for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate is an off-white to light yellow solid. A summary of its key chemical and physical properties is presented in the table below.[1]
| Property | Value | Reference |
| CAS Number | 42116-21-2 | [1][2] |
| Molecular Formula | C₁₄H₁₄N₂O₂S | [1][2] |
| Molecular Weight | 274.34 g/mol | [1] |
| Melting Point | 60-66 °C | |
| Boiling Point (Predicted) | 455.2 ± 55.0 °C at 760 mmHg | [3] |
| Density (Predicted) | 1.25 ± 0.1 g/cm³ | [3] |
| Appearance | Off-white to light yellow solid | [1] |
| Synonyms | O-Benzyl S-(4,6-dimethyl-2-pyrimidinyl)carbonothioate, Z-Reagent | [2] |
Synthesis
Logical Synthesis Pathway
Caption: Proposed two-step synthesis of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate.
Experimental Protocols
Step 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine
A well-established method for the synthesis of 2-mercapto-4,6-dimethylpyrimidine involves the condensation of acetylacetone with thiourea.[4] This reaction is typically carried out in the presence of a base, such as sodium ethoxide, in an alcoholic solvent.
Materials:
-
Acetylacetone
-
Thiourea
-
Sodium metal
-
Absolute ethanol
Procedure:
-
Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol under an inert atmosphere.
-
To this solution, add thiourea and stir until it dissolves.
-
Add acetylacetone dropwise to the reaction mixture.
-
Reflux the mixture for several hours.
-
After cooling, the product precipitates and can be collected by filtration.
-
The crude product can be purified by recrystallization.
Step 2: Synthesis of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate
The second step involves the reaction of 2-mercapto-4,6-dimethylpyrimidine with benzyl chloroformate. This is a nucleophilic acyl substitution where the sulfur atom of the mercaptopyrimidine attacks the carbonyl carbon of the benzyl chloroformate.
Materials:
-
2-Mercapto-4,6-dimethylpyrimidine
-
Benzyl chloroformate
-
A suitable base (e.g., triethylamine or pyridine)
-
An inert solvent (e.g., dichloromethane or tetrahydrofuran)
Procedure:
-
Dissolve 2-mercapto-4,6-dimethylpyrimidine in an inert solvent.
-
Add a base to the solution to deprotonate the thiol group, forming a more nucleophilic thiolate.
-
Cool the reaction mixture in an ice bath.
-
Slowly add benzyl chloroformate to the cooled solution.
-
Allow the reaction to proceed at a low temperature and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Biological Activity
The primary documented biological relevance of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate is its role as a precursor in the chemical synthesis of Ubenimex.
Beyond this, the broader class of pyrimidine derivatives has been investigated for various biological activities. Notably, several studies have explored the potential of pyrimidine derivatives as plant growth regulators.[2][4][5] These compounds have been shown to influence various aspects of plant development, including shoot and root growth.[4] Some pyrimidine derivatives exhibit auxin-like or cytokinin-like activity, suggesting they may interact with plant hormone signaling pathways.[4]
While no specific studies on the plant growth-regulating properties of Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate were identified, the general activity of the pyrimidine scaffold suggests this could be a potential area for future research.
Characterization Data
Detailed spectroscopic data for Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate is not widely published. However, based on its structure, the expected spectral characteristics can be predicted.
Expected ¹H NMR Spectral Data:
-
Aromatic protons (benzyl group): A multiplet in the range of 7.2-7.5 ppm.
-
Methylene protons (-CH₂-): A singlet around 5.3-5.5 ppm.
-
Pyrimidine proton (-CH=): A singlet around 6.8-7.0 ppm.
-
Methyl protons (-CH₃): A singlet around 2.3-2.5 ppm.
Expected ¹³C NMR Spectral Data:
-
Carbonyl carbon (C=O): A signal in the range of 165-175 ppm.
-
Pyrimidine carbons: Signals in the aromatic region.
-
Aromatic carbons (benzyl group): Signals in the range of 127-136 ppm.
-
Methylene carbon (-CH₂-): A signal around 70 ppm.
-
Methyl carbons (-CH₃): Signals around 23-25 ppm.
Expected IR Spectral Data:
-
C=O stretch (thiocarbonate): A strong absorption band around 1700-1750 cm⁻¹.
-
C-S stretch: An absorption in the fingerprint region.
-
Aromatic C-H stretch: Absorptions above 3000 cm⁻¹.
-
Aliphatic C-H stretch: Absorptions below 3000 cm⁻¹.
Expected Mass Spectrometry Data:
-
The molecular ion peak (M⁺) would be expected at m/z = 274.
Conclusion
Benzyl S-4,6-dimethylpyrimidin-2-yl thiocarbonate is a valuable synthetic intermediate, particularly in the production of the anticancer drug Ubenimex. While its own biological activities are not extensively studied, the broader class of pyrimidine derivatives shows promise, especially in the area of plant growth regulation. This guide provides a foundational understanding of this compound, summarizing its known properties and outlining a logical synthetic pathway. Further research is warranted to fully elucidate its spectroscopic characteristics and explore its potential biological applications beyond its current role as a synthetic precursor.
References
- 1. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemicalbook.com]
- 2. Benzyl-4,6-dimethyl-pyrimidine-2-thio formate | 42116-21-2 [chemnet.com]
- 3. chembk.com [chembk.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Plant growth promotion by the interaction of a novel synthetic small molecule with GA‐DELLA function - PMC [pmc.ncbi.nlm.nih.gov]
